molecular formula C11H16ClNO3 B570760 D-Threonine Benzyl Ester Hydrochloride CAS No. 75748-36-6

D-Threonine Benzyl Ester Hydrochloride

Cat. No.: B570760
CAS No.: 75748-36-6
M. Wt: 245.703
InChI Key: IDZGTFSDZJVMSD-KXNXZCPBSA-N
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Description

D-Threonine Benzyl Ester Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C11H16ClNO3 and its molecular weight is 245.703. The purity is usually 95%.
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Biological Activity

D-Threonine Benzyl Ester Hydrochloride (CAS Number: 75748-36-6) is a derivative of the amino acid D-threonine. This compound is notable for its potential biological activities, which stem from its structural modifications that enhance its lipophilicity and alter its interaction with biological systems. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

This compound has a molecular formula of C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 245.70 g/mol. It appears as a white crystalline solid with a melting point of approximately 130 °C. The compound is soluble in ethanol, which facilitates its application in various biochemical assays and pharmaceutical formulations .

The synthesis of D-Threonine Benzyl Ester typically involves the esterification of D-threonine with benzyl alcohol, often utilizing solvents that minimize racemization and environmental impact . The following table summarizes the synthesis methods and conditions:

Synthesis MethodDescription
Esterification Treatment of D-threonine with benzyl alcohol under reflux conditions, avoiding hazardous solvents like benzene.
Purification Crystallization techniques to isolate the pure compound, often involving p-toluenesulfonates for enantiomeric purity .

Biological Activity

The biological activity of this compound can be attributed to its role as an amino acid derivative. Research indicates that such derivatives can exhibit modified pharmacokinetics and bioavailability compared to their parent compounds. The alteration in lipophilicity enhances membrane permeability, potentially increasing their efficacy in various biological assays .

Interaction Studies

Studies have shown that esterified amino acids like D-Threonine Benzyl Ester can interact differently with biological targets than their free forms. For instance, they may demonstrate varying binding affinities to proteins or enzymes involved in metabolic pathways. This altered interaction profile is crucial for understanding their potential therapeutic applications .

Case Studies

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table outlines several related compounds along with their CAS numbers and similarity indices:

Compound NameCAS NumberSimilarity Index
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate75748-36-61.00
(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate201274-07-90.91
(2R,3S)-Benzyl 2-amino-3-(benzyloxy)butanoate oxalate188660-14-20.90

This comparison highlights the unique structural characteristics of D-Threonine Benzyl Ester that may contribute to its distinct biological activities.

Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;/h2-6,8,10,13H,7,12H2,1H3;1H/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZGTFSDZJVMSD-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70719950
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-36-6
Record name Benzyl D-threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70719950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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